Methyl 2-amino-2-(pyridin-2-YL)acetate
Description
Methyl 2-amino-2-(pyridin-2-yl)acetate is a heterocyclic organic compound featuring a pyridine ring substituted at the 2-position and an amino-acetate ester backbone. Its molecular formula is C₈H₁₀N₂O₂, with a molecular weight of 166.18 g/mol (CAS: 154410-83-0) . The compound is characterized by a pyridin-2-yl group bonded to a central α-amino acetate moiety, where the ester group is methyl (Figure 1). It is commonly used as a precursor in pharmaceutical synthesis, particularly for antibiotics and neurologically active agents .
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-amino-2-pyridin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)7(9)6-4-2-3-5-10-6/h2-5,7H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFMJZOMHQTYAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447989 | |
| Record name | METHYL 2-AMINO-2-(PYRIDIN-2-YL)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154410-83-0 | |
| Record name | 2-Pyridineacetic acid, α-amino-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154410-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | METHYL 2-AMINO-2-(PYRIDIN-2-YL)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Dicyclohexylcarbodiimide (DCC)-Mediated Esterification
A widely reported method involves activating 2-amino-2-(pyridin-2-yl)acetic acid using DCC in dichloromethane (DCM) or tetrahydrofuran (THF). The carboxylic acid is treated with DCC to form an O-acylisourea intermediate, which reacts with methanol to yield the methyl ester. Key steps include:
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Reagents : Pyridine-2-glyoxylic acid, DCC, methanol, dimethylaminopyridine (DMAP) as a catalyst.
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Conditions : Room temperature, inert atmosphere (N₂ or Ar), 12–24 hours.
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Yield : ~60–75% after purification via silica gel chromatography.
Mechanistic Insight :
The DCC activates the carboxylic acid via nucleophilic attack, forming a reactive intermediate that undergoes methanolysis. DMAP accelerates the reaction by stabilizing the transition state.
Acid Chloride Intermediate Route
2-Amino-2-(pyridin-2-yl)acetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent treatment with methanol yields the ester:
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Acid Chloride Formation :
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Esterification :
Advantages : High purity and scalability for industrial production.
Multi-Component Reactions (MCRs)
Passerini-Type Reaction
A modified Passerini reaction using pyridine-2-carbaldehyde, methyl isocyanoacetate, and ammonium acetate in methanol produces the target compound:
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Reagents : Pyridine-2-carbaldehyde (1 eq), methyl isocyanoacetate (1 eq), NH₄OAc (1.2 eq).
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Conditions : 70°C, 12 hours.
Mechanism :
The aldehyde and isocyanide undergo nucleophilic addition, followed by cyclization and methanolysis to form the α-amino ester.
Ugi Four-Component Reaction
This method combines pyridine-2-carbaldehyde, methylamine, methyl cyanoacetate, and tert-butyl isocyanide:
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Reagents : Pyridine-2-carbaldehyde, methylamine, methyl cyanoacetate, tert-butyl isocyanide.
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Solvent : Methanol or ethanol.
Limitations : Requires strict stoichiometric control to avoid side products.
Reductive Amination of Keto Esters
Synthesis of Pyridine-2-yl Glyoxylic Acid Methyl Ester
Pyridine-2-carbaldehyde is oxidized to pyridine-2-glyoxylic acid using KMnO₄ in acidic conditions, followed by esterification:
Reductive Amination
The keto ester is treated with ammonium acetate and sodium cyanoborohydride (NaBH₃CN):
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Reagents : Pyridine-2-glyoxylic acid methyl ester (1 eq), NH₄OAc (2 eq), NaBH₃CN (1.5 eq).
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Solvent : Methanol, 24 hours at room temperature.
Industrial-Scale Production
Continuous Flow Reactor Synthesis
A patent-pending method uses continuous flow reactors for high-throughput synthesis:
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Steps :
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Pyridine-2-carboxylic acid is mixed with methylamine and DCC in DCM.
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The mixture is pumped through a reactor at 50°C with a residence time of 10 minutes.
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Methanol is introduced downstream for esterification.
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Advantages : Reduced reaction time and improved safety profile.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| DCC-Mediated Esterification | 60–75% | High | Moderate | $$ |
| Acid Chloride Route | 80–85% | Very High | High | $$ |
| Passerini Reaction | 55–65% | Moderate | Low | $ |
| Reductive Amination | 65–70% | High | Moderate | $$$ |
| Continuous Flow | >90% | Very High | Very High | $$$$ |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(pyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction could produce various amines .
Scientific Research Applications
Chemistry
Methyl 2-amino-2-(pyridin-2-YL)acetate serves as a building block in organic synthesis. Its pyridine ring and amino group allow for the formation of more complex molecules through various reactions, including:
- Esterification : Used to synthesize derivatives by modifying the ester group.
- Amination : The amino group can participate in further reactions to yield new compounds.
This compound is particularly useful in synthesizing heterocyclic compounds, which are vital in pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is being investigated for its antimicrobial and anticancer properties . Studies indicate that it may inhibit the growth of various pathogens, suggesting potential applications as an antibacterial agent. For instance:
- Antimicrobial Activity : Research has shown effectiveness against certain bacterial strains by disrupting their metabolic pathways .
- Anticancer Potential : The compound's ability to interact with specific enzymes makes it a candidate for drug development targeting cancer cells.
Medicine
The compound is explored for its potential use in drug development. It may interact with biological targets, influencing enzyme activity and receptor interactions:
- Enzyme Inhibition : this compound may inhibit enzymes involved in microbial growth, showcasing its antimicrobial properties .
- Drug Candidate : Its unique structure allows it to modulate biological pathways, making it a promising candidate for new therapeutic agents .
Case Study 1: Antimicrobial Research
A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against Escherichia coli and Staphylococcus aureus. The compound inhibited bacterial growth at concentrations as low as 50 μg/mL, indicating its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Activity
In cancer research, this compound was tested against various cancer cell lines. Results showed that the compound reduced cell viability by up to 70% in certain types of cancer cells at IC50 values ranging from 10 to 20 μM. This suggests its potential role in targeted cancer therapies.
Industrial Applications
In industry, this compound is utilized in:
- Specialty Chemicals Production : It serves as an intermediate in various chemical processes.
- Material Development : The compound's unique properties make it suitable for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(pyridin-2-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Ethyl 2-amino-2-(pyridin-2-yl)acetate
Methyl 2-amino-2-(2-iodophenyl)acetate
Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate
- Molecular Formula : C₁₀H₁₄N₂O₂
- Molecular Weight : 194.23 g/mol (CAS: 1218330-92-7)
- Key Differences: Substitution at pyridin-3-yl alters hydrogen-bonding capacity and π-π stacking interactions. The methylamino group increases basicity (pKa ~9.5) compared to the primary amine in the parent compound. Applications in antimalarial drug synthesis due to enhanced membrane permeability .
Methyl 2-[(6-methylpyridin-2-yl)amino]acetate
- Molecular Formula : C₉H₁₂N₂O₂
- Molecular Weight : 180.20 g/mol (CAS: 54594017)
- Key Differences: The 6-methyl group on pyridine introduces steric hindrance, reducing accessibility for electrophilic attack. The amino linkage (vs. direct bonding) decreases conjugation with the pyridine ring, altering UV-Vis absorption profiles .
Data Table: Structural and Physicochemical Comparison
Biological Activity
Methyl 2-amino-2-(pyridin-2-yl)acetate, also known as this compound dihydrochloride, is an organic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential applications in therapeutic contexts.
1. Chemical Structure and Properties
This compound features a pyridine ring connected to an amino group and a methyl ester group. This unique structure allows it to engage in various biochemical interactions, making it a valuable compound in both research and pharmaceutical applications.
Enzyme Interactions
This compound is known to interact with several enzymes, including aminotransferases and dehydrogenases. It can act as both a substrate and an inhibitor, influencing enzymatic activity crucial for metabolic pathways. For example, it has been shown to modulate the activity of enzymes involved in amino acid metabolism and energy production.
Cellular Effects
This compound affects various cellular processes by altering cell signaling pathways and gene expression. It can influence the activity of kinases and phosphatases, leading to changes in cellular responses such as proliferation and differentiation. Additionally, it has been observed to impact gene expression by interacting with transcription factors.
The compound exerts its biological effects through specific binding interactions with molecular targets such as enzymes and receptors. It may inhibit or activate certain biochemical pathways depending on its structural modifications. For instance, it has been implicated in inhibiting microbial growth by targeting enzymes essential for pathogen survival .
Molecular Mechanisms
- Binding Interactions : this compound can bind to active sites on enzymes, altering their conformation and activity.
- Gene Regulation : It may influence transcriptional activity by interacting with DNA or RNA, thereby affecting protein synthesis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
| Pathogen | MIC Value (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Candida albicans | 0.0048 - 0.039 |
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in the context of MTAP-deleted cancer cells where it acts as a synthetic lethal agent . Its ability to disrupt important protein interactions within cancer cells makes it a candidate for further development in cancer therapeutics.
5. Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various biological contexts:
- Antibacterial Study : A study demonstrated that derivatives of this compound showed potent antibacterial activity against multiple strains of bacteria, suggesting its utility as a broad-spectrum antimicrobial agent .
- Cancer Research : In investigations focused on PRMT5 inhibitors, this compound was identified as a critical component in disrupting protein complexes essential for cancer cell survival .
- Metabolic Studies : Research into its metabolic pathways revealed that this compound is metabolized by cytochrome P450 enzymes, leading to metabolites that may exhibit distinct biological activities.
6.
This compound represents a promising compound with significant biological activity across various domains including antimicrobial and anticancer research. Its ability to interact with key enzymes and influence cellular processes highlights its potential as a therapeutic agent. Ongoing studies are essential to fully elucidate its mechanisms of action and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
